Nefopam is a centrally acting, non-opioid analgesic drug that has been used for the management of moderate to severe pain. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Although structurally distinct from opioids, tricyclic antidepressants, or NSAIDs, its analgesic efficacy has been compared to narcotics. [] Nefopam exerts its analgesic effects primarily through a central mechanism, rather than peripheral action. []
Nefopam is classified as a non-opioid analgesic and is chemically categorized under the benzoxazocine derivatives. It was first introduced in the 1970s and has been utilized in various countries for pain relief. The compound is synthesized from o-benzoylbenzoic acid, which serves as the primary raw material in its production processes . Nefopam's unique structural features contribute to its analgesic properties, making it an important alternative to opioid medications in certain clinical scenarios.
The synthesis of nefopam hydrochloride involves several key steps. A notable method includes the following stages:
This multi-step synthesis allows for high yields and purity levels, with reported yields of up to 83% and high-performance liquid chromatography (HPLC) purity exceeding 95% .
Nefopam has a complex molecular structure characterized by a benzoxazocine ring system. Its chemical formula is , with a molecular weight of approximately 284.36 g/mol. The structural formula can be represented as follows:
The molecule features a bicyclic structure that contributes to its pharmacological activity. The presence of functional groups such as amines and carbonyls plays a crucial role in its interaction with biological targets .
Nefopam undergoes various chemical reactions during its synthesis and potential degradation pathways:
These reactions are carefully controlled to optimize yield and minimize by-products .
The mechanism of action of nefopam is distinct from that of traditional analgesics like opioids. Nefopam primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system. This modulation enhances pain relief while also exhibiting antidepressant-like effects . Additionally, nefopam may influence peripheral pain pathways through its effects on ion channels and receptors involved in nociception.
Nefopam hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for therapeutic use .
Nefopam has several scientific and clinical applications:
Nefopam hydrochloride, systematically named rac-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine, possesses a unique benzoxazocine bicyclic structure (molecular formula C₁₇H₁₉NO·HCl, molecular weight 289.8 g/mol). This structure features a cis-fused oxazocine ring system incorporating oxygen and nitrogen atoms within an eight-membered ring, conferring significant three-dimensional rigidity. The molecule exists as a racemic mixture due to a chiral center at the 5-methyl position, with neither enantiomer demonstrating clear pharmacological superiority [7] [10].
Synthetically, nefopam is derived from 2-(2-chloroethyl)-3,3-diphenylacrylonitrile through intramolecular cyclization under basic conditions, yielding the benzoxazocine core. Alternative routes involve the Dieckmann condensation of N-(2-cyanoethyl)-N-(2-chloroethyl)amine precursors followed by hydrolysis and decarboxylation. Its synthesis distinguishes it from classical analgesics, lacking the characteristic phenanthrene core of opioids or the arylacetic acid moiety of nonsteroidal anti-inflammatory drugs. This structural uniqueness underpins its distinct pharmacological profile [10].
Nefopam exhibits moderate oral bioavailability (estimated <50%), reaching peak plasma concentrations (Cₘₐₓ) within 1-3 hours post-administration. Protein binding is approximately 73% across therapeutic plasma concentrations (typically 49-183 ng/mL or 193-722 nM), primarily to albumin. Volume of distribution is moderate (Vd ≈ 1.4 L/kg), indicating distribution beyond plasma water but limited deep tissue penetration [2] [7] [8].
Table 1: Key Pharmacokinetic Parameters of Nefopam
Parameter | Value | Notes |
---|---|---|
Bioavailability | Low (<50%) | Significant first-pass metabolism |
Tₘₐₓ | 1-3 hours | Consistent across studies |
Protein Binding | 73% (range 70-75%) | Concentration-independent across therapeutic range |
Metabolism | Hepatic (CYP-mediated) | Primarily via N-demethylation |
Primary Metabolite | Desmethylnefopam | Pharmacologically active |
Parent t½ | 3-8 hours | |
Desmethylnefopam t½ | 10-15 hours | Prolonged half-life of active metabolite |
Urinary Excretion | 79.3% of administered dose | Mostly as glucuronidated conjugates |
Fecal Excretion | 13.4% of administered dose |
Hepatic metabolism via cytochrome P450 enzymes (predominantly CYP2D6 and CYP2C19) drives biotransformation, generating at least three primary metabolites: desmethylnefopam (via N-demethylation), nefopam N-oxide, and hydroxynefopam. Desmethylnefopam is pharmacologically active and achieves plasma concentrations exceeding the parent compound. Notably, intact nefopam constitutes <5% of total plasma radioactivity post-dose, emphasizing extensive metabolism. Excretion occurs primarily renally (79.3% of dose), with 13.4% eliminated fecally, indicating biliary involvement. Less than 5% of the administered dose is excreted unchanged in urine [2] [7] [8].
Nefopam functions primarily as a potent triple monoamine reuptake inhibitor (SNDRI – Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor), exhibiting nanomolar affinity for key transporters:
This profile confers moderate selectivity for SERT and NET over DAT (~16- to 18-fold). Nefopam also exhibits significant, though lower, affinity for serotonin receptors:
Its mechanism involves binding to the extracellular domains of monoamine transporters, inhibiting the reuptake of serotonin, norepinephrine, and dopamine into presynaptic neurons. This increases synaptic concentrations of these neurotransmitters, enhancing descending inhibitory pain pathways within the brainstem and spinal cord. Additionally, nefopam modulates glutamatergic transmission by inhibiting voltage-gated sodium and calcium channels, contributing to its antihyperalgesic effects and inhibition of N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation, a mechanism shared with some anticonvulsants used for neuropathic pain [3] [4] [6].
Table 2: Nefopam Receptor Binding Affinities (Kᵢ, nM)
Target | Kᵢ (nM) | Relative Affinity |
---|---|---|
NET (Norepinephrine Transporter) | 33 | Highest affinity |
SERT (Serotonin Transporter) | 29 | Very high affinity |
5-HT₂C Receptor | 56 | High affinity |
5-HT₂B Receptor | 330 | Moderate affinity |
DAT (Dopamine Transporter) | 531 | Moderate affinity |
5-HT₂A Receptor | 1,685 | Low affinity |
Despite structural similarities to orphenadrine and diphenhydramine (sharing the benzhydryl moiety - two phenyl rings attached to a central carbon atom), nefopam's cyclized benzoxazocine structure confers distinct pharmacological properties. Orphenadrine and diphenhydramine are potent histamine H₁ receptor antagonists (Kᵢ ~15-20 nM and ~3-25 nM, respectively) and muscarinic acetylcholine receptor antagonists, explaining their primary use as antihistamines (anti-allergy) and for motion sickness/vomiting, alongside their muscle relaxant (orphenadrine) and sedative effects. Nefopam exhibits markedly weaker H₁ antagonism (Kᵢ >1000 nM) and significantly less potent anticholinergic activity [4] [10].
The critical mechanistic divergence lies in monoamine reuptake inhibition. While orphenadrine and diphenhydramine show weak or negligible activity at SERT, NET, or DAT (typically Kᵢ >1000 nM), nefopam is a potent and balanced SERT/NET inhibitor with moderate DAT inhibition. This SNDRI activity underpins nefopam's primary analgesic effect via enhancement of descending monoaminergic pain inhibition, a mechanism shared with certain antidepressants (e.g., amitriptyline - SNRI) but absent in its structural analogs. Furthermore, nefopam's calcium/sodium channel modulation contributes to antihyperalgesia, a feature not prominent in orphenadrine or diphenhydramine [3] [4] [9].
Table 3: Mechanistic Comparison: Nefopam vs. Structural Analogs
Property | Nefopam | Orphenadrine | Diphenhydramine |
---|---|---|---|
Core Structure | Benzoxazocine (cyclic) | Benzhydryl ether (open chain) | Ethanolamine (open chain) |
Primary Pharmacological Target | SERT/NET/DAT (SNDRI) | H₁ Receptor, mAChR | H₁ Receptor, mAChR |
SERT Affinity (Kᵢ, nM) | 29 | >10,000 (Very weak) | >10,000 (Very weak) |
NET Affinity (Kᵢ, nM) | 33 | >10,000 (Very weak) | >10,000 (Very weak) |
DAT Affinity (Kᵢ, nM) | 531 | >10,000 (Very weak) | ~2,200 (Weak) |
H₁ Affinity (Kᵢ, nM) | >1,000 (Weak) | ~15-20 (High) | ~3-25 (High) |
Anticholinergic Activity | Moderate | Strong | Strong |
Primary Clinical Use | Analgesic (non-opioid) | Muscle relaxant, Anti-Parkinson | Antihistamine, Sedative, Anti-emetic |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7